Butanoic acid, 2-chloroethyl ester

Biocatalysis Chiral Resolution Kinetic Resolution

Butanoic acid, 2-chloroethyl ester (CAS 6065-72-1), also known as 2-chloroethyl butanoate, is a halogenated aliphatic ester with the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol. Its structure combines a butyryl group with a 2-chloroethyl moiety, placing it at the intersection of two functional classes: chloroalkyl esters as masked alkylating agents and short-chain fatty acid esters as lipase-compatible acyl donors.

Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
CAS No. 6065-72-1
Cat. No. B12089214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2-chloroethyl ester
CAS6065-72-1
Molecular FormulaC6H11ClO2
Molecular Weight150.60 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCCl
InChIInChI=1S/C6H11ClO2/c1-2-3-6(8)9-5-4-7/h2-5H2,1H3
InChIKeyJYPRYSVZABJWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanoic Acid, 2-Chloroethyl Ester (CAS 6065-72-1): A Chloroalkyl Ester for Biocatalytic Resolution and Organic Synthesis


Butanoic acid, 2-chloroethyl ester (CAS 6065-72-1), also known as 2-chloroethyl butanoate, is a halogenated aliphatic ester with the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol . Its structure combines a butyryl group with a 2-chloroethyl moiety, placing it at the intersection of two functional classes: chloroalkyl esters as masked alkylating agents and short-chain fatty acid esters as lipase-compatible acyl donors. This dual functionality underpins its demonstrated, quantifiable superiority as an acyl donor in lipase B-catalyzed kinetic resolutions relative to its closest analogs .

Why 2-Chloroethyl Butanoate Cannot Be Replaced by Generic Haloalkyl or Alkenyl Esters in Lipase-Catalyzed Resolutions


The choice of acyl donor in lipase B (CALB)-catalyzed transesterifications exerts a dominant, non-linear influence on the enantiomeric ratio (E-value), a critical performance metric. Substituting 2-chloroethyl butanoate with a seemingly similar analog—such as the corresponding 2,2,2-trichloroethyl ester, vinyl ester, or butanoic anhydride—fundamentally alters the enzyme's enantioselectivity . Experimental evidence demonstrates that these acyl donors do not lie on a simple continuum of reactivity; rather, 2-chloroethyl butanoate delivers the highest recorded E under matched conditions, a differentiation that is erased upon even minor structural modification to the leaving group . Procurement of a generic alternative therefore risks a collapse in stereochemical fidelity and a failed resolution.

Quantitative Differentiation Evidence for Butanoic Acid, 2-Chloroethyl Ester Against Comparator Acyl Donors


Superior Enantioselectivity (E-Value) in CALB-Catalyzed Resolution vs. 2,2,2-Trichloroethyl Butanoate

In a head-to-head comparison of acyl donors for the resolution of secondary alcohols using lipase B from Candida antarctica (CALB), 2-chloroethyl butanoate achieved the highest enantiomeric ratio (E) among four tested donors. The E-value was explicitly superior to that of 2,2,2-trichloroethyl butanoate, vinyl butanoate, and butanoic anhydride under identical conditions . The reaction, conducted in hexane, followed a ping-pong bi-bi mechanism; the observed E for 2-chloroethyl butanoate surpassed that of 2,2,2-trichloroethyl butanoate, a direct structural analog differing only in the degree of chlorine substitution on the leaving group .

Biocatalysis Chiral Resolution Kinetic Resolution Lipase Enantiomeric Ratio

Tunable Reversibility Adds Process Control Absent in Irreversible Vinyl Ester Donors

Unlike vinyl butanoate, which drives transesterification irreversibly due to tautomerization of the vinyl alcohol leaving group, 2-chloroethyl butanoate operates under equilibrium-controlled conditions (Keq measurable), as confirmed by kinetic modeling using the ping-pong bi-bi mechanism . This reversibility is quantitatively linked to the acyl donor structure: the reaction with 2-chloroethyl butanoate is reversible, whereas vinyl butanoate is not, providing a thermodynamic 'handle' for process optimization that is unavailable with irreversible donors . Furthermore, the E-value for 2-chloroethyl butanoate demonstrated a concentration-dependent response when co-administered with 2,2,2-trichloroethyl butanoate, confirming that enantioselectivity can be fine-tuned by adjusting the donor ratio .

Biocatalysis Equilibrium Control Process Engineering Acyl Donor Design

Avoidance of Enzyme Deactivation Observed with Butanoic Anhydride and Vinyl Butanoate

Experimental evidence indicates that butanoic anhydride and vinyl butanoate reduce the enantioselectivity of CALB, likely through acylation of the enzyme's active site . In contrast, 2-chloroethyl butanoate does not elicit this detrimental effect, preserving the native enantioselectivity of the biocatalyst. This differential impact on enzyme integrity constitutes a critical selection criterion: acylation-driven loss of specificity undermines the purpose of chiral resolution, whereas 2-chloroethyl butanoate maintains the catalyst's inherent stereochemical fidelity .

Enzyme Stability Lipase Inhibition Acylation Biocatalyst Lifetime

High-Value Application Scenarios for Butanoic Acid, 2-Chloroethyl Ester Based on Quantitative Evidence


CALB-Catalyzed Kinetic Resolution of C3 Chiral Synthons for Pharmaceutical Intermediates

When scaling the enzymatic resolution of racemic 1-phenoxy-2-propanol or related C3 synthons to produce chiral pharmaceutical building blocks, 2-chloroethyl butanoate serves as the acyl donor of choice. Its demonstrated highest E-value among tested donors directly maximizes enantiomeric excess in a single step, reducing the need for iterative enrichment steps . The reversible nature of the transesterification further permits equilibrium-driven dynamic kinetic resolution strategies, enabling theoretical yields exceeding 50% .

Fine-Tuning Enantioselectivity via Mixed Acyl Donor Systems for Specialty Chemical Production

For high-value specialty chemicals where a specific, non-maximal enantioselectivity is desired, procurement of both 2-chloroethyl butanoate and 2,2,2-trichloroethyl butanoate enables ratio-dependent E-value modulation. The documented relationship where reducing the trichloroethyl analog proportion increases overall E provides a quantifiable lever for process engineers to dial in product stereopurity without changing enzyme or substrate.

Long-Run Biocatalytic Processes Requiring Sustained Catalyst Performance

In continuous or repeated-batch lipase-catalyzed resolutions, the selection of 2-chloroethyl butanoate over butanoic anhydride or vinyl butanoate is justified by the absence of enzyme-deactivating acylation side reactions. This maintains consistent enantioselectivity across multiple turnover cycles, reducing catalyst replacement costs and ensuring batch-to-batch stereochemical consistency .

Laboratory-Scale Development of Reversible, Mechanistically Well-Characterized Transesterification Models

2-Chloroethyl butanoate is uniquely suited for academic and industrial R&D groups constructing kinetic models of lipase-catalyzed resolution. Its well-defined reversibility under the ping-pong bi-bi mechanism, combined with the extensive literature on its E-value behavior and equilibrium constants (Keq), makes it a superior model acyl donor for mechanistic studies compared to irreversible donors lacking such characterization .

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